Product packaging for N-benzyl-4,5-dihydro-1,3-thiazol-2-amine(Cat. No.:CAS No. 13578-57-9)

N-benzyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B083603
CAS No.: 13578-57-9
M. Wt: 192.28 g/mol
InChI Key: GANOLKRMSPPWQJ-UHFFFAOYSA-N
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Description

N-Benzyl-4,5-dihydro-1,3-thiazol-2-amine (CAS 13578-57-9) is a chemical compound featuring the 4,5-dihydro-1,3-thiazole ring system, a prominent scaffold in medicinal chemistry . This structure is classified as a "privileged scaffold," meaning it is a molecular framework known for its ability to bind to multiple biological targets and serve as a key intermediate in the synthesis of bioactive molecules . The dihydrothiazole core offers unique steric and electronic properties compared to its fully aromatic thiazole counterpart, which can influence the compound's conformational flexibility and interactions in biological systems . Researchers value this scaffold for its versatility in constructing more complex molecular architectures for drug discovery and development . While the specific biological profile and mechanism of action for this compound are areas of ongoing research, derivatives based on similar dihydrothiazole and 2-aminothiazole motifs have demonstrated a wide spectrum of pharmacological activities in scientific literature, underscoring the research value of this compound class . This product is intended for research purposes as a building block in organic synthesis and medicinal chemistry investigations. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2S B083603 N-benzyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 13578-57-9

Properties

IUPAC Name

N-benzyl-4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-2-4-9(5-3-1)8-12-10-11-6-7-13-10/h1-5H,6-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANOLKRMSPPWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368169
Record name N-Benzyl-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13578-57-9
Record name N-Benzyl-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiocyanate Substitution

Potassium thiocyanate (KSCN) replaces the bromine atom in the α-bromo ketone, forming a thiocyanate intermediate. This step proceeds via nucleophilic substitution at ambient conditions, with ethanol as the solvent. The thiocyanate group’s ambident nucleophilicity directs attack at the electrophilic α-carbon.

Benzylamine Condensation and Cyclization

Addition of benzylamine induces cyclization, forming the thiazoline ring. The mechanism involves:

  • Nucleophilic attack by benzylamine’s nitrogen on the thiocyanate-bearing carbon.

  • Rearrangement to form a thioamide intermediate.

  • Cyclization via intramolecular nucleophilic attack by sulfur on a carbonyl carbon, yielding the imine precursor.

For instance, reacting 3-thiocyanoacetylacetone with benzylamine produces N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide, confirmed via X-ray crystallography.

Imine Reduction to Amine

The final step involves reducing the imine moiety to an amine. Sodium borohydride (NaBH4) in methanol at 0–5°C selectively reduces the C=N bond without affecting the thiazoline ring. This step achieves yields of 85–90%, with purity confirmed by 1H NMR (δ 2.8–3.2 ppm for CH2 groups in the thiazoline ring).

Hydrolysis and Reduction of Thiazol-2(3H)-Imine Derivatives

Thiazol-2(3H)-imines serve as precursors to the target amine. El-Sawah et al. demonstrated this pathway using two approaches:

Alkaline Hydrolysis

Refluxing N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)acetamide in methanolic potassium hydroxide (KOH) removes the acetyl group, yielding 3-benzyl-4-methylthiazol-2(3H)-imine. Subsequent reduction with NaBH4 converts the imine to the amine, though this method yields 60% due to side reactions.

Acidic Hydrolysis

Treating the same precursor with 4M hydrochloric acid (HCl) in ethanol under reflux achieves deacetylation and imine protonation. Neutralization with aqueous sodium bicarbonate (NaHCO3) followed by extraction with dichloromethane (DCM) affords the amine in 70% yield.

Cyclization of β-Amino Thiol Precursors

Horishny et al. reported thiazoline synthesis via β-amino thiol cyclization, adaptable to N-benzyl derivatives:

Synthesis of β-Amino Thiols

Benzylamine reacts with 1,2-dibromoethane in dimethylformamide (DMF) to form N-(2-bromoethyl)benzylamine. Treatment with thiourea in ethanol substitutes bromine with a thiol group, generating β-amino thiol hydrochloride.

Cyclization to Thiazoline

Heating the β-amino thiol hydrochloride with sodium acetate (NaOAc) in ethanol induces cyclization. The thiol attacks the adjacent amine-bearing carbon, releasing ammonia and forming the thiazoline ring. This method achieves 75–80% yield, with the product characterized by a singlet at δ 5.1 ppm (NH) in 1H NMR.

Comparative Analysis of Methods

MethodStarting MaterialsKey StepsYieldAdvantagesLimitations
One-Pot SynthesisAcetylacetone, NBS, KSCNBromination, cyclization85–90%High yield; minimal purificationRequires imine reduction
Alkaline HydrolysisThiazol-2(3H)-imineKOH reflux, NaBH4 reduction60%Simple conditionsLow yield; side reactions
Acidic HydrolysisThiazol-2(3H)-imineHCl reflux, neutralization70%Faster than alkaline routeAcid-sensitive substrates
β-Amino Thiol CyclizationBenzylamine, 1,2-dibromoethaneSubstitution, cyclization75–80%Direct amine incorporationMulti-step synthesis

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR :

    • Thiazoline CH2 groups: δ 2.8–3.2 ppm (m, 4H, C4 and C5).

    • Benzyl CH2: δ 4.1 ppm (s, 2H).

    • NH2: δ 5.1 ppm (br s, 2H).

  • 13C NMR :

    • Thiazoline C2: δ 165–170 ppm.

    • Benzyl carbons: δ 128–137 ppm (aromatic).

X-ray Crystallography

Single-crystal analysis of intermediates (e.g., N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide) confirms the thiazoline ring geometry, with bond angles of 105–110° around sulfur .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

The compound exhibits a broad spectrum of biological activities, making it a candidate for further research in medicinal chemistry:

1. Antimicrobial Properties:
N-benzyl-4,5-dihydro-1,3-thiazol-2-amine has shown significant antimicrobial activity against various pathogens. Its derivatives have been tested for efficacy against Gram-positive and Gram-negative bacteria as well as fungi. For instance, certain derivatives demonstrated inhibition rates comparable to standard antibiotics like fluconazole and chloramphenicol .

2. Antitumor Activity:
Research indicates that this compound may possess anticancer properties. It has been investigated for its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. A study highlighted its potential as a promising candidate for new anticancer agents through the Developmental Therapeutics Program of the National Cancer Institute .

3. Other Biological Effects:
In addition to antimicrobial and antitumor effects, this compound exhibits antioxidant, analgesic, anti-inflammatory, diuretic, anticonvulsant, and neuroprotective activities. These diverse effects suggest its potential application in treating various diseases and conditions .

Industrial Applications

Beyond its biological significance, this compound is also utilized in industrial applications:

1. Agrochemicals:
The compound is explored for its use in developing agrochemicals due to its stability and reactivity. Its derivatives may serve as effective agents in pest control.

2. Dyes and Pigments:
Due to its chemical properties, it can be employed in the synthesis of dyes and pigments used in various industries .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 4,5-dihydro-1,3-thiazol-2-amine scaffold is versatile, with modifications at the N-position significantly altering physicochemical and biological properties. Below is a comparative analysis of N-benzyl-4,5-dihydro-1,3-thiazol-2-amine and its analogs:

Table 1: Structural and Functional Comparison of 4,5-Dihydro-1,3-thiazol-2-amine Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Applications References
This compound C₁₀H₁₂N₂S 200.28 Benzyl Potential bioactive scaffold; synthetic versatility
N-Methyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride C₄H₉ClN₂S 152.65 Methyl Irritant (H315, H319, H335); lab reagent
N-Hexyl-4,5-dihydro-1,3-thiazol-2-amine C₉H₁₈N₂S 186.31 Hexyl Increased hydrophobicity; structural studies
N-[(4-Chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine C₁₀H₁₁ClN₂S 234.73 4-Chlorobenzyl Electron-withdrawing substituent; research use
5-Methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine C₁₀H₁₃N₃S 207.29 Pyridinylmethyl Antimalarial screening candidate
4-Methyl-N-[2-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine C₁₃H₁₈N₂S 234.36 Isopropylphenyl Versatile lab scaffold; high purity available

Key Findings:

Substituent Effects on Bioactivity: The pyridinylmethyl derivative (C₁₀H₁₃N₃S) was identified in antimalarial drug screening, highlighting the importance of aromatic heterocycles in enhancing target binding .

Physicochemical Properties :

  • Hydrophobicity increases with alkyl chain length (e.g., hexyl substituent in C₉H₁₈N₂S) , whereas electron-withdrawing groups (e.g., 4-chlorobenzyl in C₁₀H₁₁ClN₂S) may influence reactivity and metabolic stability .

Safety and Handling :

  • The methyl derivative (C₄H₉ClN₂S) exhibits irritant properties, necessitating precautions during handling . Similar hazards may apply to other analogs, though specific data for the benzyl variant is lacking.

Synthetic Accessibility :

  • Condensation and cyclization methods are broadly applicable, as demonstrated in the synthesis of indole-thiazole hybrids and thiadiazole derivatives .

Biological Activity

N-benzyl-4,5-dihydro-1,3-thiazol-2-amine is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Thiazole Derivatives

Thiazole derivatives are known for a wide range of biological activities, including:

  • Antimicrobial
  • Anticancer
  • Antioxidant
  • Anti-inflammatory
  • Anticonvulsant
  • Neuroprotective

The thiazole ring structure contributes significantly to these activities due to its ability to interact with various biological targets and influence cellular processes.

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. Research indicates that derivatives of this compound show significant activity against various pathogens. For example:

Pathogen Activity Reference
Staphylococcus aureusModerate to high susceptibility
Escherichia coliEffective at low concentrations
Candida albicansInhibitory effects observed

The mechanism appears to involve disruption of cell wall synthesis and interference with metabolic pathways in bacteria.

Anticancer Activity

Studies have demonstrated that this compound and its derivatives possess anticancer properties. For instance:

Cell Line IC50 (µg/mL) Effect
HepG2 (liver cancer)1.61 ± 1.92Significant cytotoxicity
A549 (lung cancer)1.98 ± 1.22Comparable to standard treatments

These results indicate that the compound can induce apoptosis in cancer cells through various pathways, including the inhibition of the JAK/STAT3 signaling pathway .

The biological activity of this compound is attributed to several mechanisms:

  • Target Interaction : The thiazole moiety interacts with specific proteins involved in cell signaling and metabolism.
  • Biochemical Pathways : It affects pathways such as JAK/STAT3 and NF-kB, leading to altered gene expression related to inflammation and cell proliferation.
  • Cellular Processes : The compound can induce oxidative stress in pathogens and cancer cells, leading to cell death.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics against Staphylococcus aureus and E. coli.

Study 2: Anticancer Activity

In vitro studies on HepG2 cells demonstrated that this compound triggered apoptosis through mitochondrial pathways. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for N-benzyl-4,5-dihydro-1,3-thiazol-2-amine?

  • Answer : A robust synthetic route typically involves condensation reactions between thiourea derivatives and α,β-unsaturated carbonyl compounds. For example, Schiff base formation using aldehydes (e.g., 5-substituted indole-3-carboxaldehydes) and 4,5-dihydrothiazol-2-amine intermediates can yield target compounds. Literature methods for analogous thiazol-2-amine syntheses emphasize optimizing reaction conditions (e.g., solvent, temperature, and catalyst) to improve yield and purity .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Answer :

  • NMR : 1H^1H and 13C^{13}C NMR are critical for confirming the benzyl substitution pattern and dihydrothiazole ring integrity.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies functional groups like N-H (stretching at ~3300 cm1^{-1}) and C=N (1600–1650 cm1^{-1}).
  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding) in crystalline forms .

Q. How can purity and stability of this compound be assessed during storage?

  • Answer :

  • HPLC/GC : Monitor degradation products under varying conditions (e.g., temperature, humidity).
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability.
  • Moisture Sensitivity : Use desiccants or inert-atmosphere storage for hygroscopic samples .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using crystallography?

  • Answer :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å) for high-resolution data.
  • Refinement Tools : SHELXL or WinGX for refining atomic coordinates and thermal parameters. For disordered regions, apply restraints or constraints to improve model accuracy .
  • Validation : Check R-factor convergence (<5%) and data-to-parameter ratios (>15:1) to ensure reliability .

Q. What computational methods are suitable for studying the electronic properties of this compound?

  • Answer :

  • DFT Studies : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps.
  • NBO Analysis : Evaluate hyperconjugative interactions (e.g., σ→σ* or π→π*) influencing stability and reactivity .
  • Molecular Docking : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .

Q. How should researchers address contradictions in reported biological activity data for thiazol-2-amine derivatives?

  • Answer :

  • Experimental Replication : Validate assays (e.g., MIC for antimicrobial activity) under standardized conditions (pH, temperature, cell lines).
  • SAR Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on activity trends.
  • Meta-Analysis : Aggregate data from multiple studies to identify outliers or confounding variables (e.g., solvent effects in cytotoxicity assays) .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Answer :

  • Intermediate Purification : Use column chromatography or recrystallization to remove byproducts (e.g., unreacted benzyl precursors).
  • Catalyst Optimization : Employ Lewis acids (e.g., ZnCl2_2) or organocatalysts to accelerate cyclization steps.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity in heterocycle formation .

Methodological Resources

  • Crystallography Software : SHELX, WinGX, and ORTEP-3 for structure solution and visualization .
  • Spectroscopic Databases : PubChem and Cambridge Structural Database (CSD) for reference spectra .
  • Synthetic Protocols : Peer-reviewed journals like Bioorganic & Medicinal Chemistry Letters for optimized reaction conditions .

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